4-(Hydrazinylmethyl)benzonitrile hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 4-(Hydrazinylmethyl)benzonitrile hydrochloride are currently unknown
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
4-(Hydrazinylmethyl)benzonitrile hydrochloride can be synthesized through various methods. One reported method involves the reaction of 4-chloromethylbenzonitrile with hydrazine hydrate in ethanol under reflux conditions. The resulting product, 4-(hydrazinomethyl)benzonitrile, is then treated with hydrochloric acid to obtain the desired hydrochloride salt. Industrial production methods for this compound are not extensively documented, indicating that it is primarily synthesized for research purposes.
Chemical Reactions Analysis
4-(Hydrazinylmethyl)benzonitrile hydrochloride undergoes several types of chemical reactions:
Oxidation: The hydrazine group can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: The nitrile group can be reduced to form amines under suitable conditions.
Substitution: The hydrazine group can participate in substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include hydrazine hydrate, hydrochloric acid, and ethanol under reflux conditions. Major products formed from these reactions include 4-(hydrazinomethyl)benzonitrile and its hydrochloride salt.
Scientific Research Applications
4-(Hydrazinylmethyl)benzonitrile hydrochloride has several scientific research applications:
Medicinal Chemistry: The hydrazinylmethyl group present in the molecule can participate in various reactions, making it a potential scaffold for designing new drugs.
Material Science: The nitrile group and the aromatic ring system in 4-(hydrazinomethyl)benzonitrile hydrochloride can potentially contribute to interesting electronic and structural properties. These properties could be of interest for the development of novel materials with specific functionalities.
Comparison with Similar Compounds
4-(Hydrazinylmethyl)benzonitrile hydrochloride can be compared with other similar compounds, such as:
4-(Hydroxymethyl)benzonitrile: This compound can be synthesized via hydrosilylation reaction in the presence of an iron complex catalyst.
4-(Aminomethyl)benzonitrile: This compound can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies.
Properties
IUPAC Name |
4-(hydrazinylmethyl)benzonitrile;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-1-3-8(4-2-7)6-11-10;/h1-4,11H,6,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRMRUCNEZHQRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNN)C#N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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